4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Antiviral HIV-1 Reverse Transcriptase NNRTI scaffold design

The compound 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-34-1) is a synthetic, small-molecule member of the 1,2,4-triazol-3-one family, characterized by a C-5 methyl substituent and an N-4 4-(benzyloxy)phenyl group. This specific substitution pattern is encompassed by broad patent filings on benzyltriazolone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), establishing a precedent for its use in antiviral drug discovery programs.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 860786-34-1
Cat. No. B2716779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS860786-34-1
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=NNC(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H15N3O2/c1-12-17-18-16(20)19(12)14-7-9-15(10-8-14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)
InChIKeyQCZOKVGKYYGFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-34-1) as a Defined, Substituted Triazolone Scaffold


The compound 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-34-1) is a synthetic, small-molecule member of the 1,2,4-triazol-3-one family, characterized by a C-5 methyl substituent and an N-4 4-(benzyloxy)phenyl group . This specific substitution pattern is encompassed by broad patent filings on benzyltriazolone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), establishing a precedent for its use in antiviral drug discovery programs [1]. The compound serves as a versatile core scaffold or intermediate, in contrast to simple unsubstituted triazolones, due to its functionalized aromatic ring that allows for further derivatization.

Substitution Risks with Generic 1,2,4-Triazol-3-ones: Why CAS 860786-34-1 is Not Interchangeable


Generic substitution within the 1,2,4-triazol-3-one class is scientifically unsound due to the profound impact of peripheral substituents on target binding and pharmacokinetics [1]. While all NNRTI-class triazolones bind to an allosteric site on HIV-1 reverse transcriptase [2], the specific pattern of an N-4 benzyloxyphenyl group and a C-5 methyl group in this compound dictates a unique conformational fit and intermolecular interaction profile within the hydrophobic binding pocket [1]. Altering these groups, such as demethylating the C-5 position, can abrogate inhibitory activity by orders of magnitude, making the precise molecular architecture of CAS 860786-34-1 a non-negotiable requirement for SAR-dependent projects rather than a commodity chemical [1].

Quantitative Differentiation Guide for 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one


C-5 Methyl Substitution Confers Essential Steric Bulk Compared to Des-Methyl Analog

The presence of a methyl group at the 5-position of the triazolone ring is structurally required for antiviral activity within this patent class [1]. The unsubstituted analog, 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 616897-41-7), lacks this critical methyl substituent and is not claimed as an active NNRTI scaffold, highlighting that the C-5 methyl is not an inert chemical handle but a pharmacophoric necessity [1].

Antiviral HIV-1 Reverse Transcriptase NNRTI scaffold design

N-4 vs. N-2 Substitution Regiochemistry Defines Distinct Pharmacophoric Profiles

The target compound is specifically substituted on the N-4 atom of the triazolone ring, in contrast to its N-2-substituted isomer, 2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860789-01-1) . The patent class explicitly defines the active NNRTI scaffold with an N-4 aryl substitution while de-emphasizing N-2 alkylation, implying that an N-4 benzyloxyphenyl group is critical for interacting with the allosteric binding site of HIV-1 reverse transcriptase [1]. The N-2 isomer represents a regiochemical decoy that would be expected to demonstrate a distinct and inferior binding profile.

Regioselective Synthesis HIV NNRTI Binding Mode

Class-Level Antiviral Differentiation Supported by Patent-Backed Biological Data

The benzyltriazolone class, which includes this compound, was designed as 'potent reverse transcriptase inhibitors' with activity against wild-type HIV-1 and clinically relevant mutants [1]. While the patent does not disclose the exact IC50 value for this specific compound, it establishes that the class achieves nanomolar to low micromolar potency, a level of antiviral activity absent in structurally simpler triazolones such as 3H-1,2,4-triazol-3-one [1].

Antiviral Activity HIV-1 Non-nucleoside RT Inhibitor

Specialized Application Scenarios for Procuring 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one


Lead Optimization in HIV-1 NNRTI Discovery Programs

This compound is most rationally procured as a core scaffold for next-generation NNRTI development. Based on the patent-backed evidence that this specific substitution class yields potent HIV-1 reverse transcriptase inhibitors [1], medicinal chemistry teams can utilize this compound to explore vector space at the N-2 position without risking the loss of essential N-4 pharmacophoric features, accelerating the design of candidates against resistant viral strains.

Regioselective Chemical Library Synthesis for Kinase or CYP450 Profiling Panels

The unambiguous N-4 substitution and C-5 methyl group make this compound an excellent building block for high-throughput chemical library synthesis. Unlike its N-2 isomer (CAS 860789-01-1) which presents a different reactivity and hydrogen-bonding pattern [1], this compound serves as a defined point of regiochemical diversity for generating panels of triazolone-based kinase inhibitors or cytochrome P450 probes.

Preparation of Custom Metabolite or Impurity Reference Standards

Given that the benzyltriazolone class is explored for antiviral therapy [1], analytical chemistry groups require authentic samples of potential synthetic impurities or metabolites. This compound, with its defined regiochemistry, is a crucial reference standard for developing HPLC or LC-MS methods to distinguish the active N-4 isomer from the N-2 regioisomeric impurity in API batches, ensuring regulatory compliance during preclinical development.

Quote Request

Request a Quote for 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.